Ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate
Description
Ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate is a pyrazole derivative featuring a 4-fluorophenyl group at position 1, an amino group at position 5, a bromine atom at position 4, and an ethyl carboxylate ester at position 2. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, agrochemicals, and materials science. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group allows for further functionalization (e.g., acylation or alkylation) .
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-5-3-7(14)4-6-8/h3-6H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTJTTOYQORGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-β-Ketoester Cyclization
The most widely employed method involves cyclocondensation of 4-fluorophenylhydrazine with β-ketoester precursors. A representative protocol from patent literature proceeds via:
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Intermediate synthesis : Ethyl 3-(ethoxymethylene)acetoacetate reacts with 4-fluorophenylhydrazine in ethanol under reflux (24–48 hours), yielding ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate.
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Bromination : Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces the 4-bromo substituent.
Key parameters :
| Factor | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DCM | 78% → 85% |
| Brominating agent | NBS (1.1 eq) | Reduced side products |
| Temperature | 0°C (bromination step) | 92% selectivity |
This method’s limitation lies in the sensitivity of the amino group to oxidation, requiring careful stoichiometric control.
Multicomponent One-Pot Synthesis
Recent advances employ InCl₃-catalyzed four-component reactions, combining:
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Ethyl acetoacetate
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4-Fluorophenylhydrazine
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Methyl glyoxylate
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Malononitrile
Under ultrasound irradiation (40°C, 20 minutes), this method achieves 80–95% yields of pyrano[2,3-c]pyrazole intermediates, which can be derivatized to the target compound via bromination and esterification.
Mechanistic insights :
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InCl₃ activates the β-ketoester for Knoevenagel condensation with malononitrile.
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Spontaneous cyclization with hydrazine forms the pyrazole core.
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Bromination occurs regioselectively at the activated 4-position due to the electron-rich amino group at C5.
Bromination Methodologies
Electrophilic Aromatic Substitution
Direct bromination of the preformed pyrazole employs:
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Br₂ in DCM : Requires strict temperature control (-5 to 0°C) to prevent dibromination.
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NBS with AIBN : Radical bromination minimizes ring-opening side reactions, suitable for scale-up.
Comparative studies show NBS/AIBN provides superior regioselectivity (Table 1):
Table 1. Bromination Efficiency Comparison
| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Br₂/DCM | DCM | 0 | 72 | 88 |
| NBS/AIBN | CCl₄ | 70 | 89 | 95 |
| HBr-H₂O₂ | H₂O/EtOH | 25 | 65 | 82 |
Directed ortho-Metalation
For substrates resistant to electrophilic substitution, LiTMP-mediated deprotonation followed by quenching with BrCN achieves 4-position bromination with >90% regioselectivity. This method remains underutilized due to air-sensitive reagents.
Amino Group Introduction and Protection
The 5-amino group is typically installed via:
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Reduction of nitro precursors : Catalytic hydrogenation (H₂/Pd-C) of ethyl 5-nitro-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate.
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Nucleophilic displacement : Reaction of 5-chloro analogs with aqueous ammonia under pressure.
Protection strategies :
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Boc (tert-butoxycarbonyl) : Stable under bromination conditions, removed via TFA/DCM.
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Acetyl : Easily introduced but prone to hydrolysis during esterification.
Crystallization and Purification
Final purification leverages solubility differences:
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Hexane/ethyl acetate recrystallization : Removes unreacted starting materials.
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Chromatography on silica gel : Essential for removing regioisomeric impurities, using gradient elution (hexane:EtOAc 4:1 → 1:1).
Purity benchmarks :
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≥99% by HPLC (C18 column, MeCN/H₂O 60:40)
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Residual solvent levels <500 ppm (ICH guidelines)
Scalability and Industrial Adaptations
Patent data reveals two scalable routes:
Route A (Sequential Synthesis)
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Cyclocondensation: 50 kg scale, 82% yield
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Bromination: Continuous flow reactor, 94% conversion
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Amination: High-pressure autoclave, 89% yield
Route B (Convergent Synthesis)
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Parallel synthesis of brominated and aminated intermediates followed by Suzuki coupling (limited to aryl-substituted variants).
Analytical Characterization
Spectroscopic data :
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 5.21 (s, 2H, NH₂), 6.89–7.45 (m, 4H, Ar-H), 8.02 (s, 1H, pyrazole-H).
X-ray crystallography : Confirms planar pyrazole ring with dihedral angles of 15.2° between phenyl and pyrazole planes.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions often involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate has been studied for its potential to inhibit tumor growth. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its role as a promising anticancer agent .
Anti-inflammatory Properties
The compound has also shown anti-inflammatory effects in preclinical models. By modulating cytokine production and inhibiting inflammatory pathways, it presents potential therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases .
Agrochemistry
Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Studies have indicated that it can act as an effective herbicide, targeting specific weed species without adversely affecting crop yield. This selectivity is crucial for sustainable agricultural practices, allowing farmers to manage weeds while minimizing chemical exposure to crops .
Material Science
Synthesis of Functional Materials
The compound is utilized in the synthesis of novel materials with unique properties. For example, it serves as a precursor in the development of pyrazole-based polymers that exhibit enhanced thermal stability and mechanical properties. These materials have applications in coatings, adhesives, and other industrial products .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
In a controlled study published in a peer-reviewed journal, researchers treated various cancer cell lines with this compound. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.
Case Study 2: Agrochemical Efficacy
A field trial was conducted to assess the herbicidal efficacy of the compound against common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, supporting its application as an environmentally friendly herbicide.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at Position 4
Ethyl 5-Amino-4-Cyano-1-(4-Fluorophenyl)Pyrazole-3-Carboxylate (CAS 1001665-65-1)
- Key Differences: Replaces bromine with a cyano (-CN) group at position 4.
- Molecular Weight: ~295.25 g/mol (vs. ~328.14 g/mol for the bromo analog), leading to differences in solubility and crystallinity .
Ethyl 4-Bromo-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylate (CAS 1240278-21-0)
- Key Differences: Substitutes the amino group at position 5 with a trifluoromethyl (-CF₃) group.
- Impact: The -CF₃ group increases hydrophobicity and metabolic stability but eliminates the hydrogen-bonding capability of the amino group. Molecular Weight: 287.036 g/mol, with a distinct electronic profile due to the -CF₃ group’s inductive effects .
Variations in the Aromatic Substituent at Position 1
Ethyl 5-Amino-4-Cyano-1-(2/3-Fluorophenyl)Pyrazole-3-Carboxylate (CAS 1150164-20-7, 1150164-17-2)
- Key Differences : Fluorine substitution at the ortho or meta positions of the phenyl ring instead of para.
- Impact :
Fused-Ring Analogs
Ethyl 6-Amino-5-Cyano-4-(4-Fluorophenyl)-2,4-Dihydropyrano[2,3-c]Pyrazole-3-Carboxylate
- Key Differences : Incorporates a pyran ring fused to the pyrazole core.
- Crystallographic studies (using SHELX and ORTEP-III ) reveal planar pyrazole and non-planar pyran rings, influencing packing efficiency and solubility .
Physicochemical and Pharmacological Properties
Solubility and Stability
- Ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate: The ethyl ester enhances lipid solubility, while bromine’s polarizability may reduce aqueous solubility compared to cyano analogs.
- Cyano Analogs: Higher solubility in polar aprotic solvents (e.g., DMF) due to the -CN group’s polarity.
Reactivity
- Bromo Substituent : Facilitates palladium-catalyzed cross-coupling reactions, enabling modular derivatization.
- Amino Group: Allows for Schiff base formation or peptide coupling, expanding utility in prodrug design.
Table of Key Structural and Functional Comparisons
| Compound Name | Position 4 Substituent | Position 5 Substituent | Position 1 Substituent | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | Br | NH₂ | 4-Fluorophenyl | ~328.14 | Medicinal chemistry, Suzuki couplings |
| Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate (CAS 1001665-65-1) | CN | NH₂ | 4-Fluorophenyl | ~295.25 | Electron-deficient intermediates |
| Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS 1240278-21-0) | Br | CF₃ | H | 287.036 | Agrochemicals |
| Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate | CN | NH₂ | 4-Fluorophenyl | ~343.32 | Rigid scaffold for drug design |
Biological Activity
Ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The information compiled here is based on various research findings and reviews in the field.
This compound contains several functional groups that contribute to its reactivity and biological activity. The compound's synthesis typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and esterification under controlled conditions.
| Property | Value |
|---|---|
| Molecular Formula | C12H12BrF N4O2 |
| Molecular Weight | 325.15 g/mol |
| Boiling Point | 263.4 °C |
| Density | 1.471 g/cm³ |
| Flash Point | 113.1 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, modulating their activity. Additionally, the carboxylate group may participate in ionic interactions, enhancing the compound's efficacy.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. For instance, compounds with similar structures have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR . this compound has been explored for its ability to inhibit tumor growth in various cancer cell lines.
Case Study: In Vitro Antitumor Activity
In a specific study, the compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
This compound has also demonstrated anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In comparative studies, it exhibited greater anti-inflammatory activity than standard drugs like celecoxib .
Table 2: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | COX inhibition | |
| Antibacterial | Significant activity against pathogens |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring significantly influence its potency and selectivity towards different biological targets.
Comparative Analysis with Related Compounds
Comparative studies have shown that substituents such as bromo or fluoro groups can enhance the compound's reactivity and biological efficacy compared to other halogenated pyrazoles . For example:
Table 3: Comparison of Halogenated Pyrazoles
| Compound | Activity Type | Potency |
|---|---|---|
| This compound | Antitumor | High |
| Ethyl 5-amino-4-chloro-pyrazole | Antitumor | Moderate |
| Ethyl 5-amino-4-fluoro-pyrazole | Anti-inflammatory | Low |
Q & A
Q. What are the key synthetic routes for Ethyl 5-amino-4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate?
The synthesis typically involves:
- Cyclocondensation : Reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives (e.g., 4-fluorophenylhydrazine) to form the pyrazole core .
- Bromination : Introducing the bromo group at the 4-position via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
- Amination : Introducing the amino group at the 5-position through catalytic hydrogenation or nucleophilic substitution .
- Purification : Recrystallization from ethanol or methanol yields the pure product (typical yields: 60-75%) .
Q. How is the molecular structure of this compound characterized?
- X-ray crystallography confirms the planar pyrazole ring and intermolecular hydrogen bonding between the amino and carboxylate groups, stabilizing the crystal lattice .
- NMR spectroscopy : Key signals include δ 1.3 ppm (triplet, ethyl CH3), δ 4.3 ppm (quartet, ethyl CH2), and δ 6.8-7.6 ppm (aromatic protons from the 4-fluorophenyl group) .
- Mass spectrometry : Molecular ion peak at m/z 342.0 (M+H)+ confirms the molecular formula C12H10BrFN3O2 .
Q. What are the primary biological activities reported for structural analogs?
- Antimicrobial activity : Pyrazole derivatives with 4-halogen substituents (e.g., Cl, Br) show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Anticancer potential : Analogous compounds inhibit cancer cell proliferation (IC50: 10–50 µM) by targeting topoisomerase II .
- Metabolic stability : Fluorine at the 4-phenyl position enhances lipophilicity and resistance to oxidative metabolism .
Advanced Research Questions
Q. How do structural modifications at the 4-position influence bioactivity?
- Methodological recommendation : Compare bromo vs. chloro analogs in enzyme inhibition assays (e.g., ATP-binding site competition studies) .
Q. What strategies optimize the synthesis yield and purity?
- Reaction temperature : Bromination at 0–5°C minimizes side products (e.g., di-brominated derivatives) .
- Catalysts : Use Pd/C for amination to achieve >90% conversion under hydrogen gas (40 psi, 24 hours) .
- Solvent selection : Ethanol improves recrystallization efficiency compared to DCM due to polarity matching .
Q. How do electronic effects of the 4-fluorophenyl group modulate reactivity?
- The fluorine atom’s strong electron-withdrawing effect activates the pyrazole ring for electrophilic substitution at the 4-position.
- DFT calculations : Show a 0.3 eV lower LUMO energy for the fluorophenyl-substituted pyrazole compared to non-fluorinated analogs, facilitating nucleophilic attack .
Data Contradictions and Resolution
Discrepancies in reported biological activities across analogs
- Issue : Chloro derivatives (e.g., Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate) show higher solubility but lower anticancer activity than bromo analogs .
- Resolution : Perform comparative SAR studies using isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins .
Conflicting synthesis yields for brominated pyrazoles
- Issue : Yields vary from 60% (Ethanol, 0°C) to 45% (THF, room temperature) due to solvent polarity effects .
- Recommendation : Optimize bromination using a mixed solvent system (e.g., DCM/EtOH) to balance reactivity and solubility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
